TG2-IN-3h, also known in the literature as EB-1-155, is a highly potent, cell-permeable, and irreversible small-molecule inhibitor of Tissue Transglutaminase 2 (TG2), featuring an IC50 of 6.1 nM . Structurally, it integrates an acrylamide warhead for covalent active-site inactivation, a piperazine-glycine linker, and a dansyl fluorophore for direct intracellular visualization [1]. This compound is primarily procured by translational research laboratories and pharmaceutical developers to investigate extracellular matrix remodeling, angiogenesis, and fibrotic disease pathways [2]. Its unique combination of irreversible binding, exceptional isozyme selectivity, and built-in fluorescence makes it a premium benchmark material for both in vitro target tracking and in vivo preclinical efficacy models .
Substituting TG2-IN-3h with generic transglutaminase inhibitors, such as cystamine or early-generation peptide-based agents, frequently compromises experimental integrity due to poor isozyme selectivity [1]. Non-selective inhibitors cross-react with Factor XIIIa and other transglutaminases (TG1, TG3), confounding phenotypic readouts and introducing off-target toxicity in vivo [2]. Furthermore, reversible TG2 inhibitors often lack the sustained target residence time required to effectively halt extracellular matrix crosslinking in aggressive fibrotic microenvironments [1]. Finally, utilizing non-fluorescent analogs necessitates complex, secondary downstream assays to confirm target engagement, whereas TG2-IN-3h provides immediate, built-in visual confirmation of covalent target inactivation, significantly streamlining analytical workflows [3].
TG2-IN-3h demonstrates an IC50 of 6.1 nM for human TG2, while maintaining a >1000-fold selectivity window over closely related isozymes including TG1, TG3, TG6, and the critical coagulation enzyme Factor XIIIa [1]. In contrast, broad-spectrum baseline inhibitors like cystamine exhibit minimal discrimination between these isozymes, leading to off-target coagulation defects in systemic models [2].
| Evidence Dimension | Enzymatic IC50 and Isozyme Selectivity |
| Target Compound Data | IC50 = 6.1 nM (hTG2); >1000-fold selectivity over TG1/TG3/TG6/FXIIIa |
| Comparator Or Baseline | Broad-spectrum inhibitors (e.g., cystamine) lacking isozyme discrimination |
| Quantified Difference | >1000-fold selectivity margin for the target compound |
| Conditions | In vitro enzymatic activity assays |
Procuring a highly selective inhibitor prevents confounding off-target effects on blood coagulation and epidermal crosslinking during in vivo preclinical studies.
The structural incorporation of a dansyl group allows TG2-IN-3h to function simultaneously as an irreversible inhibitor and a fluorescent tracking probe [1]. Unlike non-fluorescent comparators (e.g., ERW1041E or ZDON) that require secondary antibody staining or Western blotting to confirm target engagement, TG2-IN-3h enables direct intracellular visualization of the covalent inhibitor-TG2 complex in living or fixed cells [2].
| Evidence Dimension | Workflow steps for target engagement confirmation |
| Target Compound Data | Direct 1-step fluorescent visualization (dansyl tag) |
| Comparator Or Baseline | Non-fluorescent inhibitors (e.g., ERW1041E) requiring multi-step secondary assays |
| Quantified Difference | Elimination of secondary labeling steps and reagents |
| Conditions | Intracellular target tracking in cell culture models |
Reduces assay complexity and reagent costs while enabling precise spatial and temporal mapping of active TG2 in cellular assays.
In murine models of bleomycin-induced idiopathic pulmonary fibrosis, oral administration of TG2-IN-3h (also designated 1-155) resulted in up to a 40% reduction in collagen deposition and significantly decreased α-smooth muscle actin (α-SMA) expression [1]. Compared to untreated fibrotic baselines or reversible inhibitors that fail to maintain target suppression, TG2-IN-3h's irreversible acrylamide warhead ensures durable extracellular matrix remodeling blockade, leading to measurable improvements in vital capacity and cord compliance [2].
| Evidence Dimension | Reduction in fibrotic collagen deposition |
| Target Compound Data | Up to 40% reduction in collagen deposition via oral delivery |
| Comparator Or Baseline | Untreated fibrotic baseline / reversible inhibitors lacking sustained efficacy |
| Quantified Difference | 40% improvement in matrix remodeling markers |
| Conditions | Bleomycin-challenged murine pulmonary fibrosis model |
Validates the compound as a highly reliable, translationally relevant tool for evaluating anti-fibrotic therapeutic strategies in vivo.
TG2-IN-3h is the preferred benchmark inhibitor for in vivo studies targeting idiopathic pulmonary fibrosis, hypertensive nephropathy, and cardiac fibrosis. Its irreversible binding mechanism and oral bioavailability make it ideal for sustained suppression of extracellular matrix crosslinking in chronic disease models [1].
Due to its integrated dansyl fluorophore, this compound is procured for advanced fluorescence microscopy workflows. It allows researchers to directly visualize the spatial distribution and activation state of TG2 in cancer cell lines and endothelial cells without the need for complex secondary staining protocols [2].
TG2-IN-3h is highly effective in cell-based assays evaluating endothelial cell migration and pathological angiogenesis. Its potent, selective blockade of TG2 provides clean phenotypic data, making it a critical reagent for oncology research focused on halting tumor progression and metastatic pathways .